N-(3-Methoxypropyl)-2-pyrrolidinecarboxamide hydrochloride
Overview
Description
N-(3-Methoxypropyl)-2-pyrrolidinecarboxamide hydrochloride (MPPC) is an organic compound that is widely used in scientific research. It is a potent inhibitor of the enzyme acetylcholinesterase (AChE) and is also used as an anticholinergic agent. MPPC has a wide range of applications in scientific research, ranging from biochemical and physiological studies to drug development and clinical trials.
Scientific Research Applications
Synthesis and Chemical Properties
- Enantioselective Synthesis: The compound has been utilized in the enantioselective synthesis of piperidines, demonstrating its role in organic synthesis processes (Calvez, Chiaroni, & Langlois, 1998).
- Formation of Novel Molecules: It plays a part in the synthesis of novel molecules aimed at potential anti-inflammatory applications (Moloney, 2001).
Applications in Drug Development
- Antitubercular and Antibacterial Activities: This chemical has been used in the design and synthesis of compounds with significant antitubercular and antibacterial activities, highlighting its importance in medicinal chemistry (Bodige et al., 2019).
- Inhibitor of Met Kinase Superfamily: Its derivatives have been identified as selective and orally efficacious inhibitors of the Met kinase superfamily, crucial for cancer therapy (Schroeder et al., 2009).
Role in Synthesis of Imaging Agents
- Synthesis of Radiopharmaceuticals: The compound has been used in the high-yield synthesis of radiopharmaceutical precursors, indicating its importance in the field of nuclear medicine (Bobeldijk et al., 1990).
Antimicrobial Activity
- Synthesis of Antimicrobial Compounds: It is involved in the preparation of novel carboxamides with significant antimicrobial activity against various bacterial and fungal strains (Zhuravel et al., 2005).
Development of Renin Inhibitors
- Optimization for Renin Inhibitors: Derivatives of this compound have been utilized in the development of orally bioavailable renin inhibitors, showing its application in cardiovascular drug discovery (Tokuhara et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(3-methoxypropyl)pyrrolidine-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-13-7-3-6-11-9(12)8-4-2-5-10-8;/h8,10H,2-7H2,1H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRAGAOJSMMJTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1CCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methoxypropyl)-2-pyrrolidinecarboxamide hydrochloride | |
CAS RN |
1236261-21-4 | |
Record name | 2-Pyrrolidinecarboxamide, N-(3-methoxypropyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1236261-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.